molecular formula C12H8FNO3 B6367692 6-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine, 95% CAS No. 1261915-74-5

6-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine, 95%

Cat. No. B6367692
CAS RN: 1261915-74-5
M. Wt: 233.19 g/mol
InChI Key: JDKDGCGCHZFZSZ-UHFFFAOYSA-N
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Description

6-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine (95%) is a pyridine derivative with a wide range of applications in scientific research. It has been extensively studied in the fields of medicinal chemistry and drug discovery due to its unique properties.

Mechanism of Action

The mechanism of action of 6-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine (95%) is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which has been linked to improved cognitive performance.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine (95%) are not fully understood. However, it has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. It has also been shown to have potential anti-cancer properties, and it has been suggested that it may be useful in the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine (95%) in lab experiments include its high purity and ease of synthesis. It is also relatively inexpensive and has a wide range of potential applications. The main limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to predict its effects.

Future Directions

Future research on 6-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine (95%) may focus on further elucidating its mechanism of action, as well as its potential therapeutic applications. Additional studies could also be conducted to explore its potential for use in the treatment of neurological disorders and cancer. In addition, further research could be conducted to explore the potential for this compound to be used as an adjuvant in drug development. Finally, more research could be conducted to explore the potential for this compound to be used in the development of novel drug delivery systems.

Synthesis Methods

6-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine (95%) can be synthesized from the reaction of 3-chloro-5-fluorobenzaldehyde and 2-hydroxypyridine. The reaction proceeds through an aldol condensation between the two reactants, followed by a dehydration step to form the desired product. This method is simple and efficient, and yields a high yield of the desired product.

Scientific Research Applications

6-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine (95%) has been widely studied in the fields of medicinal chemistry and drug discovery. It has been used as a starting material for the synthesis of various drugs and pharmaceuticals. In addition, it has been used as a building block for the synthesis of novel compounds with potential therapeutic applications.

properties

IUPAC Name

3-fluoro-5-(6-oxo-1H-pyridin-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-5-7(4-8(6-9)12(16)17)10-2-1-3-11(15)14-10/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKDGCGCHZFZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682969
Record name 3-Fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine

CAS RN

1261915-74-5
Record name 3-Fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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